4-Chloro-5-(trifluoromethyl)nicotinic acid
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Overview
Description
4-Chloro-5-(trifluoromethyl)nicotinic acid is a highly functionalized pyridine derivative. This compound is characterized by the presence of a chloro group at the 4-position and a trifluoromethyl group at the 5-position on the nicotinic acid ring. The molecular formula is C7H3ClF3NO2, and it has a molecular weight of 225.55 g/mol
Mechanism of Action
Target of Action
It is known to be a useful synthetic intermediate .
Mode of Action
It is known to be a precursor material for the preparation of other compounds with biological activity .
Biochemical Pathways
4-Chloro-5-(trifluoromethyl)nicotinic acid can be used to prepare pyridine carboxamides as palm site inhibitors of HCV NS5B polymerase . It can also be used to synthesize pyrazole-based benzamides as inhibitors of the Calcium Release-Activated Calcium (CRAC) channel .
Pharmacokinetics
The compound’s solubility in dmso and methanol suggests that it may have good bioavailability.
Result of Action
Its use as a precursor in the synthesis of other biologically active compounds suggests that it may have indirect effects on cellular processes .
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored at room temperature . Additionally, its solubility in DMSO and methanol suggests that its action may be influenced by the solvent environment.
Biochemical Analysis
Biochemical Properties
It is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context.
Cellular Effects
The effects of 4-Chloro-5-(trifluoromethyl)nicotinic acid on cells and cellular processes are diverse. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the concentration of the compound.
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It can exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels.
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex and depend on the specific cellular context . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Preparation Methods
The synthesis of 4-Chloro-5-(trifluoromethyl)nicotinic acid typically involves multiple steps, including acylation, cyclization, and hydrolysis reactions. One common method uses trifluoroacetyl chloride, vinyl ethyl ether, and 3-amino acrylonitrile as starting materials. The process involves the following steps :
Acylation: Trifluoroacetyl chloride reacts with vinyl ethyl ether to form an intermediate.
Cyclization: The intermediate undergoes cyclization with 3-amino acrylonitrile.
Hydrolysis: The cyclized product is then hydrolyzed to yield this compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
4-Chloro-5-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-5-(trifluoromethyl)nicotinic acid has several scientific research applications:
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests.
Material Science: It is used in the synthesis of materials with specific electronic properties, leveraging the unique characteristics of the trifluoromethyl group.
Comparison with Similar Compounds
Similar compounds include other trifluoromethyl-substituted nicotinic acids and pyridines, such as 4-Chloro-3-nitrobenzotrifluoride and 2-Chloro-5-(trifluoromethyl)nicotinic acid . Compared to these compounds, 4-Chloro-5-(trifluoromethyl)nicotinic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
4-chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO2/c8-5-3(6(13)14)1-12-2-4(5)7(9,10)11/h1-2H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGYKVXUPVYMSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)C(F)(F)F)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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